molecular formula C14H12N2O5S B12715240 Ethanediamide, N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)- CAS No. 93628-87-6

Ethanediamide, N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)-

Cat. No.: B12715240
CAS No.: 93628-87-6
M. Wt: 320.32 g/mol
InChI Key: LMCXQKLWSVYZLV-UHFFFAOYSA-N
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Description

Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of both a hydroxyphenyl group and a phenylsulfonyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- typically involves the reaction of ethanediamide with 4-hydroxybenzene and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: N-substituted amides and related compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyphenyl and phenylsulfonyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanediamide, N-(4-hydroxyphenyl)-N’-(methylsulfonyl)-
  • Ethanediamide, N-(4-methoxyphenyl)-N’-(phenylsulfonyl)-
  • Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylthio)-

Uniqueness

Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is unique due to the presence of both hydroxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

93628-87-6

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)oxamide

InChI

InChI=1S/C14H12N2O5S/c17-11-8-6-10(7-9-11)15-13(18)14(19)16-22(20,21)12-4-2-1-3-5-12/h1-9,17H,(H,15,18)(H,16,19)

InChI Key

LMCXQKLWSVYZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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